

Streptomyces tendae Tü 901/PF 53+-3 fermentation metabolites

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Compound Focus: Nikkomycin pseudo-J

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Metabolites of Streptomyces tendae Tü 901

The table below summarizes the key metabolites produced by various strains and mutants of *Streptomyces tendae* Tü 901.

Metabolite Name	Strain / Mutant	Metabolite Type / Key Feature	Biological Activity / Notes
Nikkomycins I, J, X, Z [1] [2] [3]	Wild-type and overproducer mutants (e.g., S2566) [4] [5]	Peptidyl nucleoside antibiotics; contain hydroxypyridylhomothreonine [1]	Antifungal; inhibitors of chitin synthase [4]
Nikkomycins C _x and C _z [1] [3]	Accumulated by specific biosynthetic mutants (e.g., <i>nikA</i> , <i>nikB</i> , <i>nikP1</i> mutants) [1] [3]	Nucleoside moieties (precursors to mature nikkomycins) [1]	Biosynthetic intermediates
Nikkomycins L _x and L _z [1]	<i>nikF</i> cytochrome P450 disruptant [1]	Novel derivatives containing pyridylhomothreonine [1]	Result from disrupted biosynthesis

Metabolite Name	Strain / Mutant	Metabolite Type / Key Feature	Biological Activity / Notes
Nikkomycins O _x and O _z [3]	<i>nikV</i> disruptant [3]	Contain 2-amino-4-hydroxy-4-(3'-hydroxy-6'-pyridyl) butanoic acid [3]	Result from disrupted biosynthesis
Nikkomycins pseudo-Z (ψ-Z) and pseudo-J (ψ-J) [6] [7]	Tü 901/PF 53+-3 [6] [7]	C-nucleoside analogues; C-glycosidic bond instead of N-glycosidic bond [6] [7]	Lower biological activity than N-nucleoside nikkomycins [7]
Juglomycins [8]	Tü 901/8c [8]	Not specified in detail	Production is anti-correlated with nikkomycin under certain conditions [8]
AFP1 (Antifungal Protein) [9]	Tü 901 [9]	Chitin-binding protein (86 residues) [9]	Antifungal activity; distinct mode of action from nikkomycins [9]

Fermentation and Nutritional Control

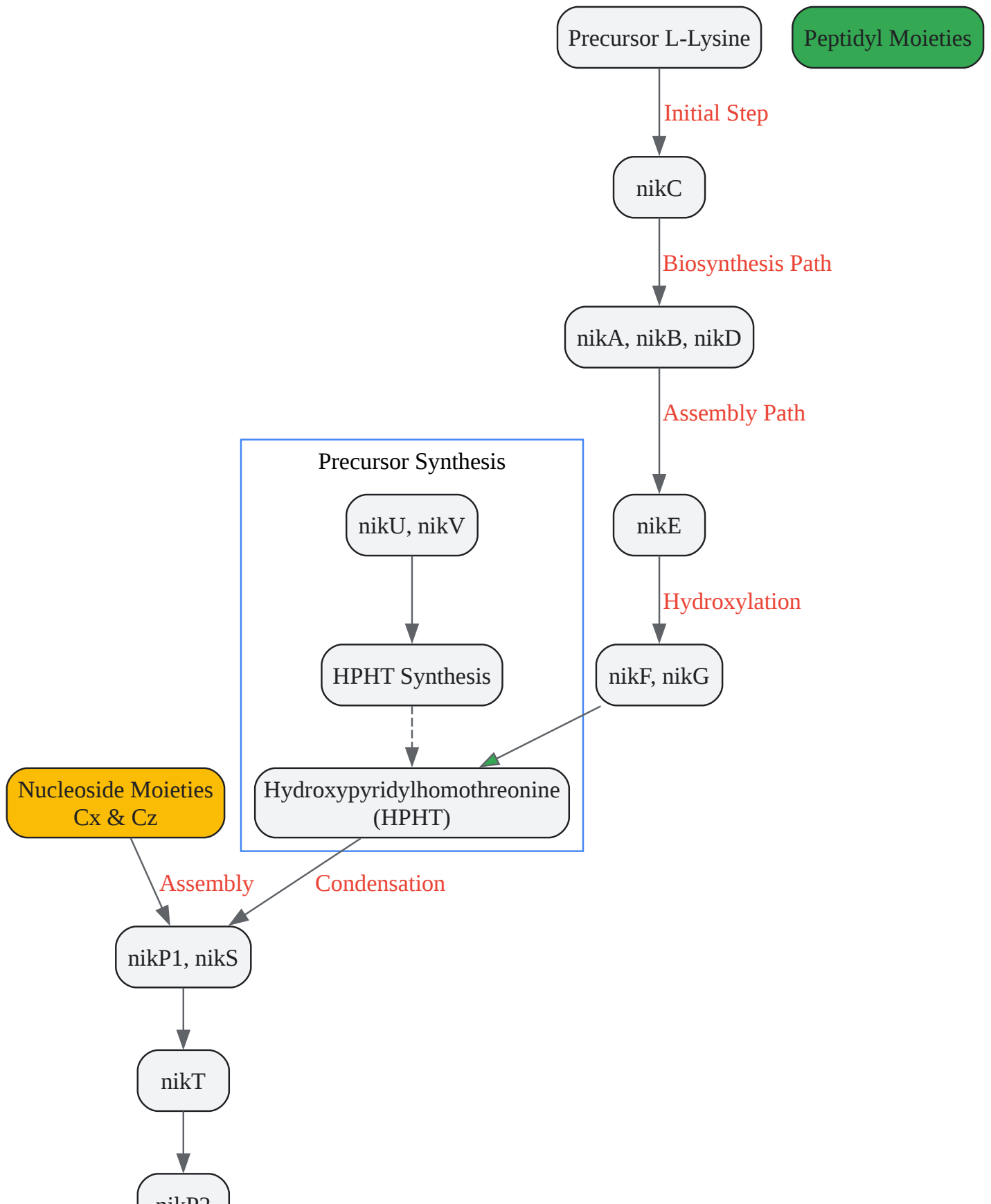
Optimizing fermentation is critical for maximizing metabolite yield. The following table summarizes key parameters from continuous culture studies.

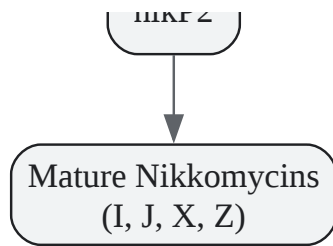
Parameter	Condition for Nikkomycin Production	Condition for Juglomycin Production	Impact / Notes
Process Type	Fed-batch [4]; Continuous culture at high cell density [4]	Continuous culture [8]	Fed-batch extends peak production time [4]

Parameter	Condition for Nikkomycin Production	Condition for Juglomycin Production	Impact / Notes
Dilution Rate (D)	Slow growth rates [4]	Increasing dilution rate [8]	Productivity decreases with increasing D [8]
Phosphate (PO ₄)	Low (1.0 mM) [8]	High (2.5 mM) [8]	Strong inverse relationship; low PO ₄ enhances nikkomycin, suppresses juglomycin [8]
Carbon Limitation	Tested at different dilution rates [4]	Not specified	Results compared, but specific optimal state not detailed [4]

Genetic Regulation of Nikkomycin Biosynthesis

The biosynthesis of nikkomycin in *S. tendae* is governed by a complex gene cluster. The following diagram illustrates the core biosynthetic pathway and the roles of key genes, based on mutational analysis.





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Genetic pathway for nikkomycin biosynthesis in S. tendae Tü901.

Experimental Protocols for Key Analyses

For researchers aiming to reproduce or build upon these findings, here are the methodologies cited in the literature.

1. Fermentation Protocol for Nikkomycin Production [4]

- **Process Type:** Fed-batch culture or continuous culture.
- **Key Parameters:** Extend the time of maximal production using the fed-batch technique. In continuous culture, high productivity is linked to slow growth rates.
- **Variables:** Test different dilution rates with and without carbon limitation.
- **Analysis:** Monitor nikkomycin production over time, likely correlating with cell density and growth phase.

2. Genetic Complementation of Non-Producing Mutants [5]

- **Cloning Vector:** Use a shuttle cosmid vector like pIJ699 or pKC505.
- **Genomic Library:** Create a library from wild-type *S. tendae*.
- **Host Strain:** Introduce the library into a nikkomycin non-producing mutant (e.g., NP9).
- **Screening:** Identify complemented clones by restoring nikkomycin production.
- **Analysis:** Identify nikkomycins using HPLC and characteristic UV spectra.

3. Heterologous Expression of Biosynthetic Genes [2]

- **Cosmid Vectors:** Use recombinant cosmids (e.g., p24/32 and p9/43-2) carrying large genomic inserts (~31 kb and ~27 kb) from *S. tendae*.
- **Host Strain:** Introduce these cosmids into a heterologous host, such as *Streptomyces lividans* TK23.

- **Confirmation:** Verify successful expression by detecting nikkomycins X, Z, I, and J in the culture filtrate of the transformant using HPLC analysis.

4. Identification and Analysis of Metabolites

- **HPLC with Photodiode Array Detection:** This is a standard method for screening and identifying nikkomycins in culture broth, based on their retention times and characteristic UV spectra [5] [2].
- **Structure Elucidation:** For novel metabolites, use a combination of two-dimensional NMR techniques and mass spectrometry to determine molecular structures [6] [7].

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